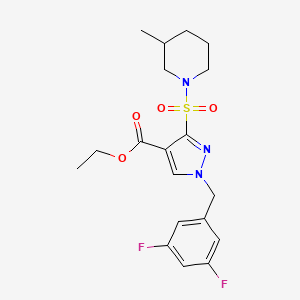
ethyl 1-(3,5-difluorobenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3,5-difluorobenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C19H23F2N3O4S and its molecular weight is 427.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 1-(3,5-difluorobenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₉H₂₃F₂N₃O₄S
- Molecular Weight : 427.47 g/mol
- Structural Features : It consists of a pyrazole ring, a sulfonyl group, and a difluorobenzyl moiety, which may influence its biological properties and interactions with various biological targets.
Anticancer Potential
Research indicates that pyrazole derivatives can exhibit anticancer activity. For instance, compounds structurally similar to this compound have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Similar derivatives have demonstrated antimicrobial activity. The incorporation of the difluorobenzyl group may enhance the compound’s ability to penetrate bacterial membranes or interact with microbial enzymes.
Inhibitory Studies
Preliminary binding assays could be conducted to assess the affinity of this compound for specific receptors or enzymes associated with tumor growth. Techniques like surface plasmon resonance or isothermal titration calorimetry could provide insights into binding kinetics and thermodynamics.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their known biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 3-methylpyrazole-4-carboxylate | Pyrazole ring, carboxylic acid | Antimicrobial properties |
| 3-(difluoromethyl)benzamide | Benzamide structure | Anti-inflammatory effects |
| N-(2-fluorophenyl)pyrazole | Pyrazole and phenolic group | Anticancer activity |
This compound stands out due to its unique combination of functional groups which may confer distinct biological properties that warrant further investigation.
Case Studies and Research Findings
Research on similar pyrazole derivatives has yielded promising results in various biological assays. For instance:
- Antimalarial Activity : A study highlighted the efficacy of certain pyrazole derivatives as inhibitors of dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, suggesting that modifications in the pyrazole structure can lead to enhanced antimalarial properties .
- Inhibition Studies : Compounds with similar structures have been tested for their inhibitory effects on cancer cell lines, showing significant promise in preclinical models .
Propriétés
IUPAC Name |
ethyl 1-[(3,5-difluorophenyl)methyl]-3-(3-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O4S/c1-3-28-19(25)17-12-23(11-14-7-15(20)9-16(21)8-14)22-18(17)29(26,27)24-6-4-5-13(2)10-24/h7-9,12-13H,3-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLPBJGDENBERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCCC(C2)C)CC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













